molecular formula C7H8O3 B2892643 (2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one CAS No. 26115-01-5

(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

Cat. No.: B2892643
CAS No.: 26115-01-5
M. Wt: 140.138
InChI Key: MUIDESAARNCREM-YIPUWDJWSA-N
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Description

(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is an organic compound characterized by its unique bicyclic structure This compound is part of the furan family, known for its diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one typically involves multiple steps. One common method includes the reaction of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopentane[b]furan-2-one with N-bromosuccinimide (NBS) in a suitable solvent to form an intermediate bromohydrin. This intermediate is then subjected to cyclization under basic conditions to yield the desired oxireno compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Diols

    Substitution: Substituted oxiranes and furan derivatives

Scientific Research Applications

Chemistry

In chemistry, (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of biologically active molecules. It can be used to create analogs of natural products with potential therapeutic applications .

Medicine

In medicine, derivatives of this compound have shown promise in the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the design of molecules with specific biological activities .

Industry

Industrially, (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1AR,5bS)-hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one stands out due to its unique bicyclic structure, which imparts distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDESAARNCREM-YIPUWDJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C3C1O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)C3C1OC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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